7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol
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Overview
Description
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. . This compound, characterized by its bromine and methoxy substituents, exhibits unique properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol typically involves several steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 5-methoxy-2-hydroxybenzaldehyde and bromine.
Bromination: The first step involves the bromination of 5-methoxy-2-hydroxybenzaldehyde to introduce the bromine atom at the 7-position.
Cyclization: The brominated intermediate undergoes cyclization to form the benzofuran ring structure.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different dihydro or fully reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol include other benzofuran derivatives such as:
5-Methoxy-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine substituent but shares similar core structure and properties.
7-Bromo-2,3-dihydro-1-benzofuran-3-ol: Lacks the methoxy substituent but retains the bromine atom.
5-Methoxy-7-chloro-2,3-dihydro-1-benzofuran-3-ol: Contains a chlorine atom instead of bromine, offering different reactivity and properties.
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-5-2-6-8(11)4-13-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMKKGZKOJEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564844-06-9 |
Source
|
Record name | 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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